![molecular formula C9H10N2NaO3 B1664884 Aminohippurate sodium CAS No. 94-16-6](/img/structure/B1664884.png)
Aminohippurate sodium
Overview
Description
Aminohippurate sodium is used as a diagnostic agent to measure kidney function . It is the sodium salt of para-aminohippuric acid, commonly abbreviated as “PAH” .
Synthesis Analysis
Aminohippurate sodium is the sodium salt of para-aminohippuric acid . It is provided as a sterile, non-preserved 20 percent aqueous solution for injection, with a pH of 6.7 to 7.6 . Each 10 mL contains Aminohippurate sodium 2 g . Inactive ingredients include Sodium hydroxide to adjust pH, and water for injection .
Molecular Structure Analysis
The molecular formula of Aminohippurate sodium is C9H9N2NaO3 . Its molecular weight is 216.2 g/mol .
Chemical Reactions Analysis
Aminohippurate sodium is filtered by the glomeruli and is actively secreted by the proximal tubules . At low plasma concentrations (1.0 to 2.0 mg/100 mL), an average of 90 percent of PAH is cleared by the kidneys from the renal blood stream in a single circulation .
Physical And Chemical Properties Analysis
Aminohippurate sodium is water soluble, lipid-insoluble, and has a pKa of 3.83 . The empirical formula of the anhydrous salt is C9H9N2NaO3 .
Scientific Research Applications
Renal Function Evaluation
Aminohippurate sodium is extensively used to measure effective renal plasma flow (ERPF) . It is a standard diagnostic agent for assessing renal function by determining the rate at which the kidneys can clear substances from the plasma . This compound is filtered by the glomeruli and actively secreted by the proximal tubules, making it ideal for renal clearance studies.
Tubular Secretory Mechanism Analysis
The compound is also utilized to determine the functional capacity of the renal tubular secretory mechanism . By elevating plasma concentrations to levels sufficient to saturate the tubular cells’ maximal capacity to secrete aminohippurate, researchers can measure the transport maximum (Tm PAH) for the substance .
Pharmacokinetic Studies
In pharmacokinetics, aminohippurate sodium serves as a reference compound to study the excretion patterns of other drugs. Its clearance from the bloodstream can be compared with that of other substances to understand their renal handling and potential interactions .
Blood Flow Measurement
Beyond renal applications, aminohippurate sodium can be used to measure regional blood flow in various tissues. This is particularly useful in physiological experiments where understanding blood supply dynamics is crucial .
Drug Interaction Research
Aminohippurate sodium’s interaction with other drugs can be studied to understand the competitive inhibition of renal secretion pathways. This helps in predicting drug-drug interactions and optimizing therapeutic regimens .
Renal Pathophysiology
Researchers use aminohippurate sodium to explore the pathophysiology of renal diseases . By analyzing how disease states affect the clearance of aminohippurate, insights into the progression of renal conditions can be gained .
Educational Tool
In medical and pharmacological education, aminohippurate sodium is used as a practical example to teach students about renal function testing and the principles of drug clearance .
Veterinary Medicine
This compound is not limited to human medicine; it is also applied in veterinary medicine to assess renal function in animals. This helps in both clinical settings and research involving animal models .
Mechanism of Action
Target of Action
Aminohippurate sodium, also known as para-aminohippuric acid (PAH), primarily targets the renal glomeruli and proximal tubules in the kidneys . These structures play a crucial role in the filtration and secretion of various substances, including PAH .
Mode of Action
PAH is filtered by the renal glomeruli and is actively secreted by the proximal tubules . At low plasma concentrations (1.0 to 2.0 mg/100 mL), an average of 90 percent of PAH is cleared by the kidneys from the renal blood stream in a single circulation . This active secretion process allows PAH to be almost entirely removed from the bloodstream in a normal kidney .
Biochemical Pathways
The mechanism by which PAH is secreted by the kidneys involves an organic anion transporter . This transporter is responsible for eliminating organic anions from the blood by moving these substances from blood into urine .
Pharmacokinetics
PAH is ideally suited for measurement of effective renal plasma flow (ERPF) since it has a high clearance, is essentially nontoxic at the plasma concentrations reached with recommended doses, and its analytical determination is relatively simple and accurate . PAH is also used to measure the functional capacity of the renal tubular secretory mechanism or transport maximum (TmPAH). This is accomplished by elevating the plasma concentration to levels (40-60 mg/100 mL) sufficient to saturate the maximal capacity of the tubular cells to secrete PAH .
Result of Action
The result of PAH’s action is the ability to measure the effective renal plasma flow (ERPF) and the functional capacity of the renal tubular secretory mechanism . By measuring the amount of PAH in the urine, it is possible to determine the functional capacity and ERPF .
Action Environment
The action of PAH can be influenced by certain environmental factors. For instance, renal clearance measurements of PAH cannot be made with any significant accuracy in patients receiving sulfonamides, procaine, or thiazolesulfone . These compounds interfere with chemical color development essential to the analytical procedures . Additionally, probenecid depresses tubular secretion of certain weak acids such as PAH. Therefore, patients receiving probenecid will have erroneously low ERPF and TmPAH values .
Safety and Hazards
Aminohippurate sodium should be given only by or under the direct supervision of a doctor . It should be used with caution in patients with low cardiac reserve, as a rapid increase in plasma volume can precipitate congestive heart failure . Hypersensitivity reactions including anaphylaxis, angioedema, urticaria, vasomotor disturbances, flushing, tingling, nausea, vomiting, and cramps may occur .
properties
IUPAC Name |
sodium;2-[(4-aminobenzoyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.Na/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13;/h1-4H,5,10H2,(H,11,14)(H,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZMYCAEMNVPHX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N2NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40916717 | |
Record name | Sodium (4-aminobenzamido)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40916717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94-16-6 | |
Record name | Aminohippurate sodium [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium (4-aminobenzamido)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40916717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 4-aminohippurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.100 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMINOHIPPURATE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUO3KVS1O9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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